Narciclasine, also known as lycoricidinol, is a natural product classified as an isocarbostyril alkaloid. It was first isolated from Narcissus species, a genus belonging to the Amaryllidaceae family, in 1967. [, , , , ] This family of plants is known for producing various alkaloids with diverse biological activities. Narciclasine is particularly recognized for its potent antitumor and anti-inflammatory properties. [, , , ]
Isolation from Natural Sources:
Narciclasine can be isolated from various Narcissus species. [, , ] The extraction process typically involves multiple steps, including:
Harvesting and drying of plant material (e.g., bulbs of Narcissus pseudonarcissus). []
Extraction with suitable solvents (e.g., methanol or ethanol). []
Purification using various chromatographic techniques (e.g., column chromatography, preparative thin-layer chromatography). [, ]
Future Directions
Drug Development: Despite its potent biological activities, the clinical development of narciclasine has been hindered by its poor water solubility and potential toxicity. [, , ] Future research should focus on developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance its bioavailability and therapeutic index. Additionally, the design and synthesis of novel narciclasine analogues with improved pharmacokinetic properties and reduced toxicity are crucial.
Related Compounds
Lycoricidinol
Compound Description: Lycoricidinol is another name for narciclasine. [, , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Pancratistatin is structurally related to narciclasine, both belonging to the Amaryllidaceae isocarbostyril class of alkaloids. [, ] They share similar antitumor properties. [, , , ] Research on both compounds explores their structure-activity relationships to develop more potent and less toxic derivatives. [, ]
7-Deoxynarciclasine
Compound Description: 7-Deoxynarciclasine is a naturally occurring Amaryllidaceae alkaloid. [, ] It is often found in mixtures with narciclasine and 7-deoxy-trans-dihydronarciclasine. []
Relevance: As its name suggests, 7-deoxynarciclasine is closely related to narciclasine, differing only by the absence of a hydroxyl group at the 7-position. [, ] This difference affects their separation and isolation processes. []
7-Deoxy-trans-dihydronarciclasine
Compound Description: 7-Deoxy-trans-dihydronarciclasine is a naturally occurring Amaryllidaceae alkaloid found alongside narciclasine and 7-deoxynarciclasine in certain plant species. [, ] Like narciclasine, it displays cancer cell growth inhibitory properties. []
Relevance: This compound is structurally similar to narciclasine, featuring a trans ring juncture in its isocarbostyril structure. [] Both compounds exhibit potent cancer cell growth inhibition, highlighting the importance of the trans ring juncture for their activity. []
Pseudolycorine
Compound Description: Pseudolycorine is an Amaryllidaceae alkaloid that, unlike narciclasine, does not exhibit significant cytostatic activity against cancer cell growth. []
Relevance: The comparison to pseudolycorine underscores the specific structural features of narciclasine responsible for its potent anticancer activity. []
Relevance: This compound represents a structurally modified version of narciclasine. [] The reduced activity of this derivative compared to narciclasine provides insights into the structure-activity relationships of narciclasine and its analogues. []
5-Aza-6-deoxynarciclasine
Compound Description: 5-Aza-6-deoxynarciclasine is a synthetic derivative of narciclasine with confirmed structure through X-ray crystallography. [] It shows less potent cancer cell growth inhibition compared to narciclasine. []
Relevance: This compound is another synthetic derivative of narciclasine. [] Similar to 3,4-acetonide-5-aza-6-deoxynarciclasine, its reduced activity compared to narciclasine helps understand the structure-activity relationships within this class of compounds. []
5-Aza-6-deoxy-trans-dihydronarciclasine
Compound Description: 5-Aza-6-deoxy-trans-dihydronarciclasine is a synthetic derivative of narciclasine. [] Its structure was confirmed using X-ray crystallography. [] Like other modified derivatives, it exhibits less potent cancer cell growth inhibition compared to narciclasine. []
Relevance: This compound represents another example of a structurally modified narciclasine derivative with reduced activity. [] These findings contribute to understanding the structure-activity relationships of narciclasine. []
Narciprimine
Compound Description: Narciprimine is an alkaloid that can be synthesized from narciclasine through a series of chemical modifications, including methylation and oxidation/reduction steps. [] It was also detected in crude extracts of Narcissus and Galanthus bulbs containing narciclasine. []
Relevance: Narciprimine's synthesis from narciclasine highlights the possibility of chemically converting narciclasine into other bioactive compounds. []
Trans-dihydronarciclasine
Compound Description: Trans-dihydronarciclasine is a synthetic derivative of narciclasine that acts as a potent and selective cancer cell growth inhibitor. [] Unlike narciclasine, trans-dihydronarciclasine does not inhibit the cytochrome P450 enzyme CYP3A4, a crucial metabolizing enzyme. []
Relevance: This compound is a promising derivative of narciclasine with improved pharmacological properties. [] Its lack of inhibition of CYP3A4 makes it a potentially safer alternative to narciclasine. []
1-Aminopancratistatin
Compound Description: 1-Aminopancratistatin represents a class of novel hemisynthetic derivatives derived from pancratistatin, structurally related to narciclasine. [, ] These derivatives were synthesized to improve upon the limitations of pancratistatin and narciclasine, such as poor water solubility and systemic toxicity. [, ]
Relevance: These derivatives highlight a strategic approach to develop more effective anticancer agents based on the structures of both pancratistatin and narciclasine. [, ] Specifically, 1-aminopancratistatin derivatives show an improved pharmaceutical profile with better solubility and stability. [] They demonstrate promising antitumor activity, with some even surpassing the efficacy of narciclasine in specific models. [, ]
Source and Classification
Narciclasine is classified as an Amaryllidaceae alkaloid, a group known for various bioactive compounds. It is predominantly found in species like Narcissus and Galanthus, which are commonly referred to as daffodils and snowdrops, respectively. The biosynthetic pathway of narciclasine involves several steps starting from aromatic amino acids, specifically phenylalanine and tyrosine, which are transformed into O-methylnorbelladine and subsequently into narciclasine through cyclization and elimination processes .
Synthesis Analysis
The synthesis of narciclasine has been explored through various methods, with significant advancements in total synthesis techniques. One notable approach involves an arenophile-mediated dearomative dihydroxylation of bromobenzene, leading to key intermediates that facilitate the formation of narciclasine .
Key Synthesis Methods:
Arenophile-Mediated Dearomatization: This method utilizes bromobenzene as a starting material, undergoing dihydroxylation to yield a biaryl dihydrodiol intermediate.
Late-Stage Hydroxylation: A critical step involves amide-directed C-H hydroxylation of a lycoricidine intermediate to produce narciclasine .
Chemoenzymatic Approaches: Recent studies have demonstrated a 15-step chemoenzymatic synthesis that highlights the use of specific enzymes to enhance yields and selectivity in producing narciclasine derivatives .
Molecular Structure Analysis
The molecular structure of narciclasine is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its chemical formula is C16H17N1O3, and it features a phenanthridine core structure that is crucial for its biological activity.
Structural Characteristics:
Core Structure: The phenanthridine moiety contributes to its rigidity and biological interactions.
Functional Groups: The presence of hydroxyl (-OH) groups enhances its solubility and reactivity.
Stereochemistry: The specific stereochemical configuration plays a vital role in its pharmacological effects.
Chemical Reactions Analysis
Narciclasine participates in various chemical reactions that are pivotal for its synthetic modifications and biological activity. Key reactions include:
Hydroxylation Reactions: These reactions are essential for introducing functional groups that enhance biological activity.
Cross-Coupling Reactions: Utilized in the synthesis of derivatives, these reactions can modify the compound's properties for enhanced efficacy against cancer cells .
Deprotection Reactions: In synthetic pathways, protecting groups are often used to facilitate selective reactions before being removed to yield the final product.
Mechanism of Action
Narciclasine exhibits its biological effects primarily through the inhibition of protein biosynthesis. It binds to the 60S ribosomal subunit, interfering with peptide bond formation during translation.
Mechanistic Insights:
Binding Site: The binding site overlaps with known peptidyl transferase inhibitors, suggesting a competitive inhibition mechanism .
Cytotoxic Activity: Studies have shown that narciclasine has potent cytotoxic effects against various cancer cell lines, with an average IC50 value around 15.5 nM .
Impact on RNA and DNA Synthesis: While RNA synthesis remains largely unaffected at therapeutic concentrations, DNA synthesis shows slight inhibition .
Physical and Chemical Properties Analysis
Narciclasine exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 273.31 g/mol.
Solubility: Soluble in various organic solvents; solubility varies with pH due to the presence of functional groups.
Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications
Narciclasine's applications extend beyond basic research into potential therapeutic uses:
Antitumor Agent: Its primary application lies in oncology, where it shows promise as an antitumor agent due to its ability to inhibit protein synthesis in cancer cells.
Chemical Probe: Used in studies investigating ribosomal function and the mechanisms of translation inhibition .
Synthetic Chemistry: Its derivatives are explored for enhanced biological activity and specificity against various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML309 is a potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. ML309 is capable of potent and selective inhibition of mutant IDH1 and effectively lowers cell-based production of 2-HG in a U87MG mutant glioblastoma cell line.
ML-311 is an inhibitor of myeloid cell leukemia-1 (Mcl-1; IC50 = 0.31 µM in a fluorescence polarization assay). It is selective for Mcl-1 over Bcl-xL (IC50 = >40 µM). ML-311 decreases the proliferation of 13 cancer cell lines (EC50s = 0.3-25 µM). ML311, also known as EU-5346, is a potent and selective inhibitor of the Protein-Protein Interaction of Mcl-1 and Bim. ML311 Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim. EU-5346 will be a useful tool for studying lymphoid tumorigenesis and to demonstrate the potential for using this strategy in therapies intended to bypass apoptosis resistance pathways that are activated in drug-resistant tumors.
The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways. ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. ML323 inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. ML323 potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.
Potent, cell-permeable JMJD2 inhibitor (IC50 = 920 nM). Shows antiviral effects (IC50 = 10 μM), HSV-1 immediate early gene expression). Reversibly blocks human cytomegalovirus infection in vivo. ML-324, also known as CID-44143209, is a potent JMJD2 demethylase inhibitor with demonstrated antiviral activity. ML-324 displays submicromolar inhibitory activity toward JMJD2E (in vitro) and possesses excellent in vitro ADME properties. ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken. In addition, ML324 demonstrates potent anti-viral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition viral IE gene expression.
ML314 is a neurotensin-1 receptor (NTS1) agonist. It is selective for NTS1 over NTS2 in a cell-based assay of receptor/β-arrestin complex formation (EC50s = 2 and >80 μM, respectively) but is inactive in an NTS1 calcium flux assay (EC50 = >80 μM) indicating that, in contrast to other NTS1 agonists, it does not signal through the traditional Gq-coupled pathway. ML314 is also a positive allosteric modulator of NTS1 that increases binding of radiolabeled neurotensin to NTS1 in a concentration-dependent manner. It reduces locomotion in dopamine transporter knockout mice and methamphetamine-exposed mice when administered at doses of 20 and 10 to 30 mg/kg, respectively. ML314 (30 mg/kg) also reduces methamphetamine self-administration in rats. Novel agonist of Neurotesin 1 Receptor (NTR1) ML-314 is a brain penetrant nonpeptidic β-arrestin biased ggonist of the neurotensin NTR1 receptor, which exhibits full agonist behavior against NTR1 (EC50 = 2.0 μM) in the primary assay and selectivity against NTR2. The effect of ML314 is blocked by the NTR1 antagonist SR142948A in a dose-dependent manner. Unlike peptide-based NTR1 agonists, ML314 has no significant response in a Ca2+ mobilization assay and is thus a biased agonist that activates the β-arrestin pathway rather than the traditional Gq coupled pathway. This bias has distinct biochemical and functional consequences that may lead to physiological advantages. ML314 displays good brain penetration in rodents, and studies examining its in vivo properties are underway.
ML327 is a blocker of MYC. ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition. ML327 induces apoptosis and sensitizes Ewing sarcoma cells to TNF-related apoptosis-inducing ligand. ML327 blocks MYC expression and tumor formation in neuroblastoma.
ML337 is a highly selective mGlu3 NAMs with submicromolar potency and good CNS penetration. ML337 resulted (mGlu3 IC50 = 593 nM, mGlu2 IC50 >30 μM) with B:P ratios of 0.92 (mouse) to 0.3 (rat). ML337 possesses favorable physiochemical properties, a good dystrophia myotonica protein kinase (DMPK) profile and is centrally penetrant. Thus, ML337 is a best-in-class in vitro and in vivo probe for studying non-competitive antagonism of mGlu3.
Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA. ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.